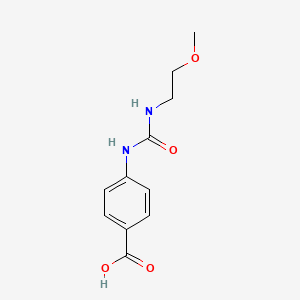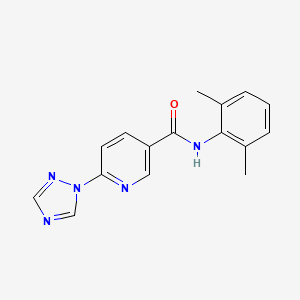
N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, also known as DMPT, is a synthetic compound that has been extensively studied for its potential application in various fields of research. DMPT is a member of the triazole family of compounds and has been found to possess a wide range of biological activities. In
Scientific Research Applications
Anticancer Activity
A study on the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides revealed significant anticancer activity against a panel of 60 human cancer cell lines. Certain compounds within this series demonstrated potent anticancer effects, with mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis through inhibition of tubulin polymerization. This suggests that the structural framework of N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide and related compounds could be beneficial in developing new anticancer agents (Kamal et al., 2014).
Alzheimer's Disease Research
Research on the structures of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles related to J147, a drug for treating Alzheimer's disease, has been conducted to explore the potential of such compounds in neurodegenerative disease treatment. The study suggests that modifications to the triazole component could influence the therapeutic efficacy of these molecules, indicating a route for the development of new treatments for Alzheimer's disease (Farrán et al., 2018).
Antioxidant and Urease Inhibition
A study on the synthesis, antioxidant activities, and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives highlighted the potential of these compounds as antioxidants and urease inhibitors. One of the compounds showed exceptional antioxidant activity, while others exhibited potent urease inhibitory activities. This indicates the versatility of the N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide structure in addressing various biochemical pathways (Khan et al., 2010).
NAMPT Activation
The discovery of a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition showcases the application of triazole-containing compounds in metabolic and aging research. By activating NAMPT, these compounds could potentially be used to treat a wide range of diseases related to metabolism and aging, offering a promising avenue for therapeutic development (Akiu et al., 2021).
Corrosion Inhibition
Research on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated the potential of these compounds as corrosion inhibitors. The study revealed that these inhibitors could effectively suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors. This highlights the industrial application of N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide derivatives in protecting metals from corrosion (Chakravarthy et al., 2014).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-4-3-5-12(2)15(11)20-16(22)13-6-7-14(18-8-13)21-10-17-9-19-21/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDIPZEOXIXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2558646.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)
![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B2558649.png)
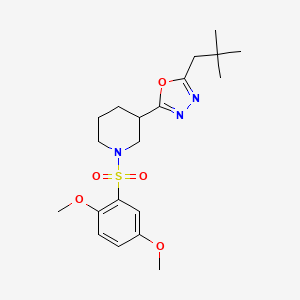

![6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2558654.png)

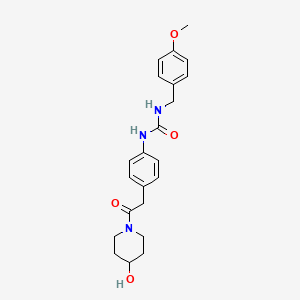
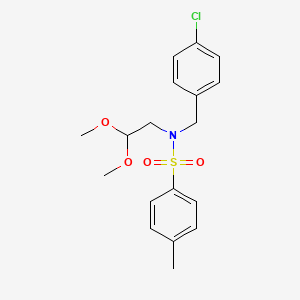
![N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2558663.png)
![N-(cyanomethyl)-3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-N-propylpropanamide](/img/structure/B2558664.png)
![1-Ethyl-3,5-dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B2558667.png)
![3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2558668.png)
